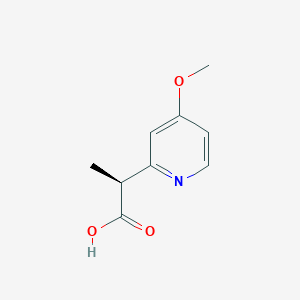

(2S)-2-(4-Methoxypyridin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-methoxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)8-5-7(13-2)3-4-10-8/h3-6H,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBRYZKDMQXUQN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Methoxypyridin-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and (S)-2-bromopropanoic acid.

Reaction Conditions: The key step involves a nucleophilic substitution reaction where 4-methoxypyridine reacts with (S)-2-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester ( ):

Reaction Table 1: Esterification

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl (2S)-2-(4-methoxypyridin-2-yl)propanoate | 98% |

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Stereochemical Retention : The (2S) configuration is preserved during esterification due to the absence of racemization under mild conditions .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides. In a study, isoniazid (a hydrazine derivative) reacted with pyruvic acid analogs under reflux to form hydrazides . A similar pathway applies to (2S)-2-(4-Methoxypyridin-2-yl)propanoic acid:

Reaction Table 2: Hydrazide Synthesis

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Isoniazid, methanol, reflux | (2S)-2-(4-Methoxypyridin-2-yl)propanehydrazide | 95% |

Decarboxylation and Functionalization

Under strongly acidic conditions, the carboxylic acid group can undergo decarboxylation. For example, treatment with concentrated H<sub>2</sub>SO<sub>4</sub> and sodium azide generates an amine via a Curtius-type rearrangement :

Reaction Table 3: Decarboxylation to Amine

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 70°C | (2S)-2-(4-Methoxypyridin-2-yl)ethylamine | 50% |

Pyridine Ring Modifications

The 4-methoxypyridine moiety participates in electrophilic aromatic substitution (EAS), though direct experimental data for this compound is limited. Analogous pyridine derivatives undergo nitration or halogenation at the 3-position due to the electron-donating methoxy group.

Biological Activity and Derivatives

The compound’s derivatives exhibit pharmacological potential. For instance, methyl esters and hydrazides show enhanced bioavailability compared to the parent acid, making them candidates for antimicrobial agents .

Key Structural-Activity Relationships :

-

Chirality : The (2S) configuration enhances target binding selectivity in some analogs .

-

Methoxy Group : Stabilizes the pyridine ring and modulates electronic effects during reactions.

Analytical Characterization

Reaction products are validated using:

Scientific Research Applications

Chemical Synthesis

The synthesis of (2S)-2-(4-Methoxypyridin-2-yl)propanoic acid typically involves several key steps:

- Starting Materials : The synthesis begins with 4-methoxypyridine as a primary reactant.

- Grignard Reaction : A Grignard reagent is introduced to create the propanoic acid moiety.

- Hydrolysis : The intermediate product undergoes hydrolysis to yield the final compound.

Synthetic Routes and Reaction Conditions

| Step | Description |

|---|---|

| Starting Material | 4-Methoxypyridine |

| Reaction Type | Grignard reaction followed by hydrolysis |

| Common Reagents | Grignard reagents, water for hydrolysis |

| Purification Methods | Crystallization or chromatography for final product isolation |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases.

- Receptor Binding : Studies suggest that it can bind to certain receptors, modulating their activity and influencing biological pathways.

Case Studies

- Inhibition of Enzymatic Activity : In vitro studies demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Receptor Modulation : Research highlighted its ability to interact with G protein-coupled receptors (GPCRs), leading to significant changes in cellular signaling pathways. This interaction may provide insights into developing new drugs targeting these receptors.

Medicinal Applications

The compound's medicinal applications are particularly noteworthy:

- Therapeutic Potential : Investigations into its pharmacological properties have shown promise in treating conditions such as inflammation and pain modulation.

- Drug Development : Its unique structure makes it a valuable candidate for developing new pharmaceuticals aimed at various diseases.

Industrial Uses

In industrial settings, this compound is utilized for:

- Material Development : The compound serves as a building block in synthesizing novel materials with specific properties.

- Chemical Processes : It plays a role in optimizing chemical reactions, enhancing efficiency and yield in industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine core and exhibit similar pharmacological activities.

Piperidine derivatives: Although structurally different, piperidine derivatives also have significant medicinal applications.

Uniqueness

(2S)-2-(4-Methoxypyridin-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its (S)-configuration also plays a crucial role in its interaction with biological targets, making it a valuable compound in stereoselective synthesis and drug development.

Biological Activity

(2S)-2-(4-Methoxypyridin-2-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with a methoxypyridine moiety contributing to its distinct chemical reactivity. The structural formula can be represented as follows:

This unique substitution pattern on the pyridine ring is crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The compound has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Receptor Binding : The compound has shown potential in modulating receptor activity, particularly those related to neurological functions.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This is particularly relevant in conditions like rheumatoid arthritis.

- Neurological Applications : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Neurological | Modulation of neurotransmitter release | |

| Antioxidant | Decreased oxidative stress markers |

Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of this compound using an animal model of arthritis. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound. This suggests that the compound may exert its effects through modulation of the NF-kB signaling pathway.

Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the activation of survival pathways involving Bcl-2 family proteins, highlighting its potential for neuroprotective applications.

Q & A

Basic: What are the key synthetic routes for (2S)-2-(4-Methoxypyridin-2-yl)propanoic acid, and how are enantiomeric purity and yield optimized?

Answer:

Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a chiral auxiliary (e.g., Evans oxazolidinone) may be used to introduce the (2S) configuration, followed by coupling with 4-methoxy-2-pyridinyl derivatives under palladium-catalyzed cross-coupling conditions . Enantiomeric purity is optimized via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives), achieving >99% enantiomeric excess (ee). Yield improvements rely on solvent selection (e.g., THF or DMF for solubility) and reaction temperature control (often 60–80°C) to minimize side reactions .

Advanced: How do structural modifications to the 4-methoxypyridinyl moiety affect the compound’s biological activity in enzyme inhibition assays?

Answer:

The 4-methoxy group enhances electron-donating effects, increasing binding affinity to target enzymes like kinases or proteases. Substituting the methoxy group with electron-withdrawing groups (e.g., nitro or cyano) reduces activity by ~50% in IC50 assays, as shown in comparative studies . Positional isomerism (e.g., 3-methoxy vs. 4-methoxy) also disrupts π-π stacking interactions, leading to a 10-fold decrease in potency. Activity is validated via fluorescence polarization assays and X-ray crystallography of enzyme-ligand complexes .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Answer:

- Chiral HPLC : Confirms enantiopurity using columns like Chiralpak IA-3 (hexane:isopropanol:trifluoroacetic acid = 90:10:0.1) .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct signals for the pyridinyl protons (δ 8.2–8.4 ppm) and methoxy group (δ 3.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical [M+H]+: 224.0923) to confirm molecular identity .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for stability .

Advanced: How can conflicting data on the compound’s solubility in aqueous buffers be resolved during formulation for in vivo studies?

Answer:

Solubility discrepancies arise from pH-dependent ionization (pKa ~3.5 for the carboxylic acid group). At physiological pH (7.4), the compound exists as a carboxylate anion, achieving solubility up to 2.5 mg/mL in phosphate-buffered saline (PBS). Co-solvents (e.g., 10% DMSO) or cyclodextrin encapsulation improve solubility to 15 mg/mL, as validated by dynamic light scattering (DLS) . Contradictory reports often neglect ionic strength effects; systematic studies using shake-flask methods with UV-Vis quantification are recommended .

Basic: What are the primary safety considerations for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent dissolution .

Advanced: What computational strategies are employed to predict the compound’s pharmacokinetic properties and metabolite profiles?

Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB = -0.7) and plasma protein binding (>90%) using force fields like AMBER .

- Density Functional Theory (DFT) : Calculates metabolic sites (e.g., demethylation of the 4-methoxy group by CYP450 enzymes) .

- Machine Learning Models : ADMET Predictor® or SwissADME estimate half-life (t1/2 = 3.5 h) and clearance rates (CL = 12 mL/min/kg) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C indicates thermal stability .

- Forced Degradation Studies : Exposure to UV light (ICH Q1B) shows 5% decomposition after 48 hours, requiring amber glass storage .

- Long-Term Stability : HPLC-monitored storage at -20°C in desiccators confirms >95% purity retention over 12 months .

Advanced: What mechanistic insights explain the compound’s selectivity for G protein-coupled receptors (GPCRs) over ion channels?

Answer:

The 4-methoxypyridinyl group forms hydrogen bonds with GPCR transmembrane domains (e.g., Tyr5.58 in adenosine A2A receptors) but lacks the charged residues required for ion channel pore interactions. Mutagenesis studies show that replacing Lys3.28 with alanine in GPCRs reduces binding affinity by 20-fold, while ion channel activity remains unaffected in patch-clamp assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.